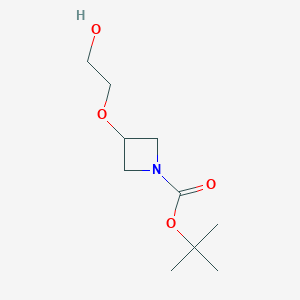

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate

Vue d'ensemble

Description

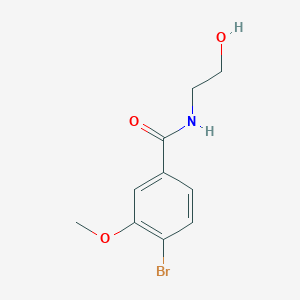

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1146951-82-7 . It has a molecular weight of 217.27 . The IUPAC name for this compound is tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate . It is typically stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate is 1S/C10H19NO4/c1-10(2,3)15-9(13)11-6-8(7-11)14-5-4-12/h8,12H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate is a solid, semi-solid, or liquid substance . It has a density of 1.1±0.1 g/cm3 . The boiling point is 287.4±13.0 °C at 760 mmHg . The vapor pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 61.1±6.0 kJ/mol . The flash point is 127.6±19.8 °C . The index of refraction is 1.488 . The molar refractivity is 53.1±0.3 cm3 . It has 4 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Applications De Recherche Scientifique

Synthesis of Enantiopure Azetidine-2-Carboxylic Acids

Azetidine-2-carboxylic acid analogs with various side chains, including tert-butyl ester derivatives, have been synthesized for studying peptide activity. These compounds are significant for understanding the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Gram-Scale Synthesis of Protected 3-Haloazetidines

Protected 3-haloazetidines, which are key building blocks in medicinal chemistry, have been synthesized on a gram-scale, including derivatives of azetidine-3-carboxylic acid such as tert-butyl ester (Ji, Wojtas, & Lopchuk, 2018).

Synthesis of Bifunctional Azetidine Derivatives

Bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, an azetidine derivative, was synthesized, offering novel compounds that explore chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Development of Novel Ligands for Nicotinic Receptors

Synthesized compounds such as 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, using tert-butyl azetidine-1-carboxylate derivatives, show potential as novel ligands for nicotinic receptors (Karimi & Långström, 2002).

Diastereoselective Alkylation of Azetidine Carboxylic Acid Esters

The diastereoselective alkylation of azetidine-2-carboxylic acid esters, including tert-butyl ester, leads to optically active α-substituted azetidine derivatives, valuable in medicinal chemistry (Tayama, Nishio, & Kobayashi, 2018).

Synthesis of Investigative Anticancer Agents

Structural studies of compounds like 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine, a precursor to investigative anticancer agents, show the importance of azetidine derivatives in developing novel therapeutic compounds (Deschamps, Cannizzo, & Straessler, 2013).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P501 (Dispose of contents/container to…), P270 (Do not eat, drink or smoke when using this product), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), and P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) .

Propriétés

IUPAC Name |

tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-6-8(7-11)14-5-4-12/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITRVOWTCNRZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Bromophenoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1469400.png)

![(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1469416.png)

![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol](/img/structure/B1469417.png)

![4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester](/img/structure/B1469423.png)